molecular formula C12H17NO9 B1679908 Norepinephrine bitartrate salt CAS No. 3414-63-9

Norepinephrine bitartrate salt

Cat. No.: B1679908
CAS No.: 3414-63-9
M. Wt: 319.26 g/mol
InChI Key: WNPNNLQNNJQYFA-LREBCSMRSA-N
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Description

    Norepinephrine tartrate: is a medication used primarily to treat individuals with very low blood pressure. It is commonly administered in cases of sepsis when blood pressure does not improve with intravenous fluids.

  • Structurally, it is identical to the endogenous hormone and neurotransmitter norepinephrine .
  • The compound is given via slow intravenous injection .
  • Biochemical Analysis

    Biochemical Properties

    Norepinephrine bitartrate salt interacts with various enzymes, proteins, and other biomolecules. It functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors . It is also an inotropic stimulator of the heart and dilator of coronary arteries as a result of its activity at the beta-adrenergic receptors .

    Cellular Effects

    This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It is the principal transmitter of most postganglionic sympathetic fibers and of the diffuse projection system in the brain arising from the locus ceruleus .

    Molecular Mechanism

    The mechanism of action of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It functions as a peripheral vasoconstrictor (alpha-adrenergic action) and an inotropic stimulator of the heart and dilator of coronary arteries (beta-adrenergic action) .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound change over time. It has been found to be stable at pH 3.6 to 6 in dextrose 5% . The rate of loss also increases with exposure to increasing temperatures .

    Dosage Effects in Animal Models

    In animal models, the effects of this compound vary with different dosages. For instance, in a study involving healthy isoflurane-anesthetized New Zealand White rabbits, significant cardiovascular effects were observed with increasing dosages of norepinephrine .

    Metabolic Pathways

    This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

    Transport and Distribution

    This compound is transported and distributed within cells and tissues. It is necessary during the manufacturing process to facilitate norepinephrine solubility in a vehicle compatible with intravenous administration .

    Subcellular Localization

    It is known that norepinephrine is the principal transmitter of most postganglionic sympathetic fibers and of the diffuse projection system in the brain arising from the locus ceruleus .

    Preparation Methods

      Synthetic Routes: Norepinephrine tartrate can be synthesized through chemical reactions. specific synthetic routes are not widely documented.

      Industrial Production: Industrial production methods involve the extraction or chemical synthesis of norepinephrine, followed by its combination with tartaric acid to form the tartrate salt.

  • Chemical Reactions Analysis

      Reactions: Norepinephrine tartrate undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example

      Major Products: The major products formed during these reactions include the oxidized and reduced forms of norepinephrine.

  • Scientific Research Applications

      Chemistry: Norepinephrine tartrate serves as a model compound for studying neurotransmitter interactions and receptor binding.

      Biology: It plays a crucial role in understanding sympathetic nervous system function and adrenergic receptor signaling.

      Medicine: Beyond its clinical use, norepinephrine tartrate informs research on cardiovascular health and shock management.

      Industry: Its applications extend to pharmaceutical development and drug discovery.

  • Comparison with Similar Compounds

      Uniqueness: Norepinephrine tartrate’s uniqueness lies in its dual role as a medication and a neurotransmitter.

      Similar Compounds: Other related compounds include epinephrine (adrenaline), dopamine, and isoproterenol.

    Remember that norepinephrine tartrate’s clinical use is primarily in managing hypotensive states. If you have any further questions or need additional information, feel free to ask

    Properties

    CAS No.

    3414-63-9

    Molecular Formula

    C12H17NO9

    Molecular Weight

    319.26 g/mol

    IUPAC Name

    4-(2-amino-1-hydroxyethyl)benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid

    InChI

    InChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

    InChI Key

    WNPNNLQNNJQYFA-LREBCSMRSA-N

    SMILES

    C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)[O-])O)(C(=O)[O-])O

    Isomeric SMILES

    C1=CC(=C(C=C1C(CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

    Canonical SMILES

    C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O

    Appearance

    Solid powder

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >3 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    Arterenol bitartrate, Norepinephrine bitartrate salt

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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